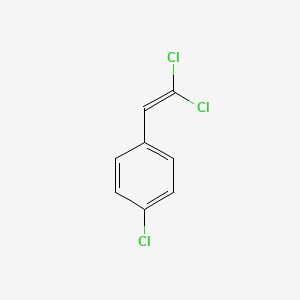
1-Chloro-4-(2,2-dichloroethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2,2-dichloroethenyl)benzene is an organic compound with the molecular formula C8H5Cl3. It is a chlorinated derivative of benzene and is known for its applications in various chemical processes and industrial applications. The compound is characterized by the presence of a chloro group and a dichloroethenyl group attached to the benzene ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-Chloro-4-(2,2-dichloroethenyl)benzene typically involves the chlorination of 4-vinylbenzene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the vinyl group. Industrial production methods often employ catalysts and specific reaction conditions to optimize yield and purity. The process generally involves:
Chlorination Reaction: 4-vinylbenzene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride.
Reaction Conditions: The reaction is conducted at a temperature range of 50-70°C to ensure controlled chlorination.
Purification: The product is purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
1-Chloro-4-(2,2-dichloroethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-(2,2-dichloroethenyl)phenol.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids.
Reduction Reactions: Reduction of the dichloroethenyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 1-chloro-4-ethenylbenzene.
Scientific Research Applications
1-Chloro-4-(2,2-dichloroethenyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2,2-dichloroethenyl)benzene involves its interaction with molecular targets through its chloro and dichloroethenyl groups. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of reactive intermediates. The pathways involved include:
Electrophilic Substitution: The chloro group acts as an electron-withdrawing group, making the benzene ring more susceptible to electrophilic attack.
Nucleophilic Addition: The dichloroethenyl group can undergo nucleophilic addition reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
1-Chloro-4-(2,2-dichloroethenyl)benzene can be compared with other similar compounds such as:
1-Chloro-4-(2,2-dicyanoethenyl)benzene: This compound has a dicyanoethenyl group instead of a dichloroethenyl group, which significantly alters its reactivity and applications.
1-Chloro-4-(phenylethynyl)benzene: This compound contains a phenylethynyl group, making it an internal alkyne with different chemical properties and uses.
1,4-Dichlorobenzene: This compound has two chloro groups attached to the benzene ring, making it a simple chlorinated benzene derivative with distinct applications.
Properties
CAS No. |
5263-17-2 |
|---|---|
Molecular Formula |
C8H5Cl3 |
Molecular Weight |
207.5 g/mol |
IUPAC Name |
1-chloro-4-(2,2-dichloroethenyl)benzene |
InChI |
InChI=1S/C8H5Cl3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H |
InChI Key |
XHNKLLVUWOTSGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


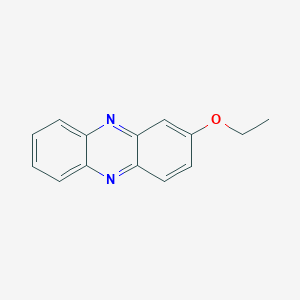
![[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14729740.png)
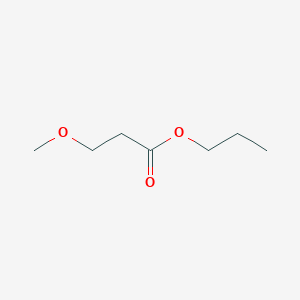
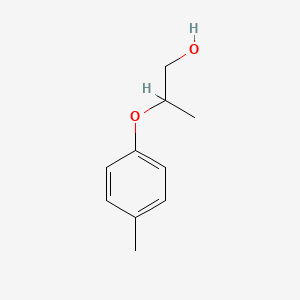

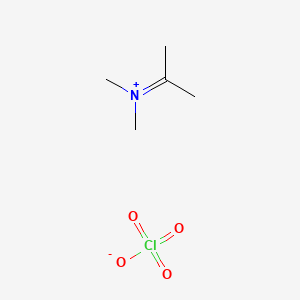

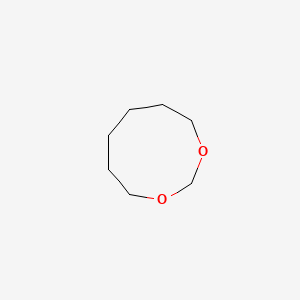
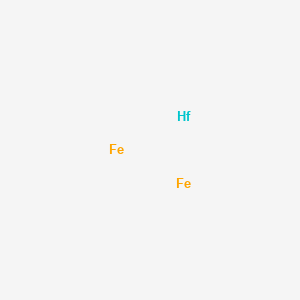
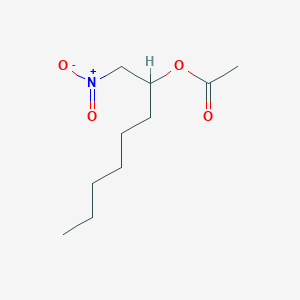
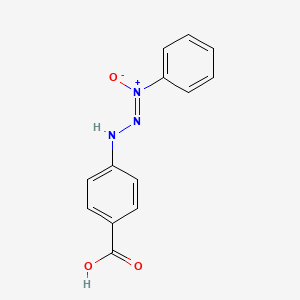
![2,5-Bis[(benzylamino)methyl]benzene-1,4-diol](/img/structure/B14729800.png)
![2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine](/img/structure/B14729806.png)
![2-[(4-Butylphenyl)sulfanyl]benzoic acid](/img/structure/B14729810.png)
